1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a hydroxypropyl group and an aldehyde functional group. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features that allow for diverse chemical reactivity.
This compound can be synthesized through various chemical methods, often involving cyclopentane derivatives as starting materials. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings.
1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde belongs to the class of aldehydes and alcohols, specifically featuring a cyclopentane ring structure. Its molecular formula is , with a molecular weight of 142.20 g/mol.
The synthesis of 1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde typically involves the following steps:
In an industrial context, synthesis can be optimized using continuous flow reactors and advanced catalytic systems to enhance yield and purity. Purification methods such as distillation and chromatography are employed to isolate the final product effectively.
The molecular structure of 1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde can be represented as follows:
The compound exhibits the following structural data:
InChI=1S/C8H14O2/c1-7(10)5-8(6-9)3-2-4-8/h6-7,10H,2-5H2,1H3
CKVWSALJHUUARE-UHFFFAOYSA-N
CC(CC1(CCC1)C=O)O
1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde can undergo several chemical reactions:
Common reagents for these reactions include:
1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde exhibits the following physical properties:
Key chemical properties include:
Relevant data for further analysis may include spectroscopic data (NMR, IR) which can provide insights into its structure and functional groups.
The applications of 1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde span various scientific disciplines:
Bifunctional aldehydes like 1-(2-Hydroxypropyl)cyclopentane-1-carbaldehyde serve as pivotal intermediates in convergent synthesis strategies due to their orthogonal reactivity profiles:
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9